molecular formula C9H8Cl2O2 B1369427 Ethyl 2,3-dichlorobenzoate CAS No. 31273-66-2

Ethyl 2,3-dichlorobenzoate

Cat. No. B1369427
CAS RN: 31273-66-2
M. Wt: 219.06 g/mol
InChI Key: DFAQGXDIXJVBAQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Ethyl 2,3-dichlorobenzoate is C9H8Cl2O2 . Unfortunately, detailed structural analysis or 3D conformations are not available in the searched resources.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 219.06 . It’s a liquid at 20 degrees Celsius . The specific gravity is 1.31 , and the refractive index is 1.54 .

Scientific Research Applications

Synthesis and Organic Chemistry

  • Phosphine-Catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate, related to Ethyl 2,3-dichlorobenzoate, is used in phosphine-catalyzed [4 + 2] annulation processes to synthesize tetrahydropyridines with complete regioselectivity and high diastereoselectivities (Zhu, Lan, & Kwon, 2003).

  • Chlorobenzoic Acids Extraction : Research on the extraction of chlorobenzoic acids, which include compounds like 2,3-dichlorobenzoic acids, has been conducted using hydrophilic solvents (Niftaliev, Korenman, Konstantinova, & Sysoev, 2004).

  • Synthesis of 2,3-Dichlorobenzoic Acid : This compound is a key intermediate for certain antiepileptic drugs and treatments for CNS disorders, suggesting its importance in medicinal chemistry (Hong, 2006).

Chemical Analysis and Properties

  • Spectroscopic and Diffractometric Study : The study of polymorphism in related compounds, such as ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, provides insights into the structural and analytical challenges of similar compounds (Vogt, Williams, Johnson, & Copley, 2013).

  • Acid-Catalysed Ethanolyses : Research on acid-catalysed ethanolyses of alkyl orthoacetates provides evidence for keten dialkylacetals as intermediates, contributing to the understanding of the chemical behavior of similar esters (Schroeder, 1970).

  • Synthesis of Ethyl 4-hydrazinobenzoate : The synthesis and crystal structure of ethyl 4-hydrazinobenzoate, a compound structurally related to this compound, reveals the non-covalent interactions within the compound (Restrepo et al., 2019).

Polymer Chemistry and Materials Science

  • Emulsion Polymerization : The use of hydrophilic macro-RAFT agents in the emulsion polymerization of styrene, involving compounds similar to this compound, demonstrates the role of these compounds in polymer science (Manguian, Save, & Charleux, 2006).

  • Poly(p-phenylene) Synthesis : The precursor route for the synthesis of poly(p-phenylene), involving methyl 2,5-dichlorobenzoate, highlights the role of dichlorobenzoate derivatives in the creation of advanced polymers (Chaturvedi, Tanaka, & Kaeriyama, 1993).

Safety and Hazards

When handling Ethyl 2,3-dichlorobenzoate, it’s recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

Ethyl 2,3-dichlorobenzoate, like other similar compounds, has potential applications in pharmaceuticals, agrochemicals, and materials. Future research may focus on exploring these applications further and developing more efficient synthesis methods .

Biochemical Analysis

Biochemical Properties

Ethyl 2,3-dichlorobenzoate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the oxidative metabolism of various xenobiotics. The interaction between this compound and cytochrome P450 enzymes leads to the formation of reactive intermediates that can further participate in conjugation reactions, such as glucuronidation and sulfation . These interactions highlight the compound’s role in detoxification processes and its potential impact on metabolic pathways.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling molecules, such as kinases and phosphatases. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins. These changes in gene expression can lead to alterations in cellular metabolism, including shifts in metabolic flux and changes in the levels of specific metabolites . The compound’s impact on cellular processes underscores its potential as a modulator of cellular function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. The compound can act as an inhibitor or activator of specific enzymes, depending on the context of its interaction. For example, this compound can inhibit the activity of certain cytochrome P450 enzymes, leading to a decrease in the metabolism of specific substrates . Additionally, the compound can bind to transcription factors, influencing their ability to regulate gene expression. These molecular interactions highlight the compound’s multifaceted role in biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and other degradation reactions over extended periods . Long-term exposure to this compound has been shown to result in cumulative effects on cellular function, including alterations in cell viability and metabolic activity . These temporal effects are important considerations for experimental design and interpretation.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal impact on physiological processes, while higher doses can lead to significant toxic effects . Studies have shown that high doses of this compound can cause liver and kidney damage, as well as alterations in hematological parameters . These dosage-dependent effects highlight the importance of careful dose selection in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, including phase I and phase II biotransformation reactions. In phase I reactions, the compound undergoes oxidation by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can then participate in phase II reactions, such as glucuronidation and sulfation, which facilitate the excretion of the compound from the body . The involvement of this compound in these metabolic pathways underscores its role in detoxification processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution properties are critical for understanding the compound’s bioavailability and potential effects on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound is known to localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes involved in its metabolism . Additionally, this compound can be found in the cytoplasm and nucleus, where it may influence gene expression and other cellular processes . The subcellular localization of this compound is an important factor in its overall biochemical activity.

properties

IUPAC Name

ethyl 2,3-dichlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFAQGXDIXJVBAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20604807
Record name Ethyl 2,3-dichlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20604807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

31273-66-2
Record name Ethyl 2,3-dichlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20604807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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